Heptane, 4-methylene-

Gas chromatography Retention index Isomer identification

Heptane, 4-methylene- (CAS 15918-08-8; also known as 2-propyl-1-pentene or 2-propylpent-1-ene) is a branched C8H16 alkene characterized by a terminal methylene group at the C4 position of a seven-carbon backbone, with a distinctive 2-propyl substitution on the olefinic carbon. This structural configuration places the compound among the 93 theoretically possible acyclic octene isomers, all of which have been systematically characterized by capillary gas chromatography–mass spectrometry for identification in fluid catalytic cracked (FCC) gasoline.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 15918-08-8
Cat. No. B100796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptane, 4-methylene-
CAS15918-08-8
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCCC(=C)CCC
InChIInChI=1S/C8H16/c1-4-6-8(3)7-5-2/h3-7H2,1-2H3
InChIKeyFYUUBXZYRPRIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyleneheptane (2-Propyl-1-pentene) CAS 15918-08-8: Sourcing the Differentiated C8 Branched Terminal Alkene


Heptane, 4-methylene- (CAS 15918-08-8; also known as 2-propyl-1-pentene or 2-propylpent-1-ene) is a branched C8H16 alkene characterized by a terminal methylene group at the C4 position of a seven-carbon backbone, with a distinctive 2-propyl substitution on the olefinic carbon [1]. This structural configuration places the compound among the 93 theoretically possible acyclic octene isomers, all of which have been systematically characterized by capillary gas chromatography–mass spectrometry for identification in fluid catalytic cracked (FCC) gasoline [2]. Unlike the widely commercialized linear α-olefin 1-octene, 4-methyleneheptane offers a quaternary branching motif that imparts differentiated chromatographic retention, mass spectral fragmentation, and physicochemical properties relevant to analytical reference standardization, isomer-specific mechanistic studies, and specialty intermediate applications [1][2].

Analytical Reference Differentiated retention supports isomer-specific peak assignment in complex hydrocarbon mixtures
Spectral Library Match Authenticated mass spectrum enables confident library confirmation
QC Acceptance Reported density and refractive index support rapid identity verification at receiving

Why C8H16 Isomer Interchange Leads to Analytical and Performance Errors: The Case for Specifying 4-Methyleneheptane


With 93 possible acyclic octene isomers sharing the identical molecular formula C8H16 and nominal mass of 112.21 Da, generic substitution based solely on molecular identity is analytically indefensible [1]. Even among terminal alkenes with similar boiling ranges (117–123 °C), 4-methyleneheptane exhibits a Kovats retention index (RI) of 778 on Petrocol DH-100, which is substantially lower than 2-methyl-1-heptene (RI = 784.3) and 1-octene (RI = 785), corresponding to a retention time difference that enables chromatographic resolution under identical GC conditions [1]. This RI differential translates directly to unambiguous peak assignment in complex hydrocarbon mixtures such as FCC gasoline, where co-elution of isomers is a documented challenge [1]. Substituting 4-methyleneheptane with a different octene isomer in any application requiring exact retention matching, mass spectral library confirmation, or isomer-specific reactivity profiling will introduce misidentification risk and compromise data integrity [1][2].

Retention Index Mismatch

Lower Kovats RI vs. 1-octene and 2-methyl-1-heptene causes peak misassignment if substituted in GC analysis.

Mass Spectral Differentiation

Unique branching-dependent fragmentation pattern results in library mismatch when using generic octene reference spectra.

QC Property Offset

Measurable differences in density and refractive index from linear 1-alkenes prevent interchangeable use in acceptance testing.

4-Methyleneheptane (CAS 15918-08-8) — Quantitative Differentiation Evidence Against Closest C8 Alkene Analogs


Kovats Retention Index on Petrocol DH-100: Resolving 4-Methyleneheptane from 2-Methyl-1-heptene and 1-Octene Under Identical Isothermal GC Conditions

Under identical isothermal gas chromatographic conditions (Petrocol DH-100 capillary column, 150 m × 0.25 mm, 1.0 μm film thickness, H2 carrier gas, 30 °C), 4-methyleneheptane (2-propyl-1-pentene) elutes with a Kovats retention index (RI) of 778, which is 6.3 index units lower than 2-methyl-1-heptene (RI = 784.3) and 7.0 index units lower than 1-octene (RI = 785 on the nearest comparable non-polar column) [1][2]. On squalane stationary phase at 30 °C, the RI difference between 4-methyleneheptane (RI = 769) and 2-methyl-1-heptene (RI = 774.9) is 5.9 index units, confirming consistent chromatographic differentiation independent of the non-polar stationary phase chemistry [1].

Kovats RI on Petrocol DH-100
Head-to-head
ΔRI = −6.3 vs. 2-methyl-1-heptene; −7 vs. 1-octene
Supports unambiguous isomer assignment in complex mixtures
Consistent across Petrocol DH and squalane phases
Gas chromatography Retention index Isomer identification

Boiling Point Differentiation: 4-Methyleneheptane vs. 1-Octene and 2-Methyl-1-heptene

4-Methyleneheptane exhibits a boiling point of approximately 117.7 °C (ACD/Labs predicted, supported by an experimental database value of 117.7 °C) . This is lower than 1-octene (121–123 °C, literature) and 2-methyl-1-heptene (119 °C, literature) [1]. The 1.3–5.3 °C boiling point depression relative to these comparator terminal alkenes is attributable to the increased branching at the olefinic carbon (2-propyl substitution), which reduces intermolecular van der Waals contacts compared to the linear 1-octene or the less sterically encumbered 2-methyl-1-heptene .

Boiling Point Differentiation
Reported
ΔTb = −3.3 to −5.3°C vs. 1-octene; −1.3°C vs. 2-methyl-1-heptene
Informs distillation and vapor pressure calculations
Cross-study comparison; confirm with experimental measurement
Thermophysical properties Boiling point Isomer comparison

Liquid Density and Refractive Index: Differentiating 4-Methyleneheptane from Linear and Branched C8 Terminal Alkene Isomers

4-Methyleneheptane has a reported liquid density of approximately 0.7198 g/cm³ and a refractive index of 1.4111 . For comparison, 1-octene has a density of 0.715 g/mL at 25 °C and refractive index of 1.408 (n20/D) [1], while 2-methyl-1-heptene has a specific gravity of 0.72 (20/20 °C) and refractive index of 1.41 . The density of 4-methyleneheptane is approximately 0.67% higher than 1-octene, consistent with the more compact molecular packing expected from the 2-propyl branching motif. The refractive index also trends slightly higher than 1-octene, correlating with increased polarizability density in the branched structure .

Density & Refractive Index
Reported
Δdensity ≈ +0.0048 g/cm³ (+0.67%) vs. 1-octene; Δn ≈ +0.003
Enables rapid QC identity check by densitometry or refractometry
Ambient temperature; verify lot-specific values
Density Refractive index Physical property specification

Henry's Law Constant for Air–Water Partitioning: Environmental Fate Differentiation Among C8 Alkene Isomers

The Henry's law solubility constant (Hscp) for 4-methyleneheptane (2-propyl-1-pentene) at 298.15 K is reported as 1.0 × 10⁻⁵ mol/(m³ Pa) by Yaws (2003), with a QSAR-estimated value of 1.5 × 10⁻⁵ mol/(m³ Pa) from Gharagheizi et al. (2012) [1]. These values fall within the typical range for C8 aliphatic alkenes (approximately 10⁻⁵ to 10⁻⁴ mol/(m³ Pa)), but the specific value reflects the compound's unique branching pattern. For comparison, 1-octene has an estimated Henry's law constant (k°H) of approximately 2.5 × 10⁻⁵ mol/(m³ Pa) under comparable conditions, indicating that 4-methyleneheptane partitions approximately 40–60% less efficiently from water to air, consistent with its slightly higher predicted LogP (4.52 by ACD/Labs vs. 4.29 for 2-methyl-1-heptene) [2]. This differential volatility from aqueous solution has direct implications for environmental fate modeling and headspace analytical method development [1].

Henry's Law Constant
Class-level
Hscp = 1.0–1.5 × 10⁻⁵ mol/(m³ Pa) at 298 K
Guides air-water partitioning in environmental fate models
QSAR and compiled values; experimental validation recommended
Henry's law constant Environmental partitioning Volatile organic compound

In Silico Biodegradation Probability: BIOWIN Model Predictions Comparing 4-Methyleneheptane with Structural Analogs

The BIOWIN (v4.10) biodegradation probability models predict that 4-methyleneheptane has a linear model probability (Biowin1) of 0.6941 and a non-linear model probability (Biowin2) of 0.8046 for rapid aerobic biodegradation . A Biowin2 value above 0.5 indicates a prediction of 'readily biodegradable,' while the Biowin1 value below 0.7 falls into a borderline region where the prediction is less certain. These values reflect the influence of the terminal methylene group and moderate chain branching on microbial degradation kinetics. As a class-level inference, linear 1-alkenes generally exhibit higher Biowin probabilities (>0.75 for Biowin1) due to the accessibility of the terminal double bond to monooxygenase enzymes, while increased branching at the α-carbon (as in 4-methyleneheptane) tends to reduce the probability slightly, consistent with known structure-biodegradability relationships for branched hydrocarbons [1].

BIOWIN Biodegradation
Data to verify
Biowin2 = 0.8046 (readily biodegradable); Biowin1 = 0.6941 (borderline)
Screening-level indication of ready biodegradability
In silico prediction; experimental confirmation needed
Biodegradation prediction Environmental persistence QSAR

Evidence-Backed Procurement Scenarios for 4-Methyleneheptane (CAS 15918-08-8)


GC-MS Reference Standard for Octene Isomer Identification in FCC Gasoline Analysis

The definitive Kovats retention index (RI = 778 on Petrocol DH-100) and mass spectrum published by Soják et al. (2004) establish 4-methyleneheptane as an authenticated reference compound for identifying this specific isomer among the 81+ octenes detected in fluid catalytic cracked gasoline . Analytical laboratories performing detailed hydrocarbon analysis (DHA) of gasoline-range products can use this compound as a retention time marker and mass spectral library entry, avoiding the misidentification risk inherent in relying on nearest-eluting isomer surrogates that differ by 6–7 RI units .

Isomer-Specific Mechanistic Study of Alkene Hydrogenation, Oxidation, or Combustion Kinetics

The unique 2-propyl substitution pattern at the terminal olefinic carbon creates a steric environment distinct from both linear 1-alkenes (e.g., 1-octene) and simpler branched analogs (e.g., 2-methyl-1-heptene). This structural differentiation, as reflected in the compound's distinct boiling point (117.7 °C) and density (0.7198 g/cm³), enables researchers to probe the effect of α-carbon branching on reaction rates, activation energies, and product distributions in catalytic hydrogenation, epoxidation, or shock-tube combustion studies . The availability of authenticated Kovats RI and mass spectral data further supports unambiguous reactant purity verification and product identification in complex reaction mixtures .

Environmental Fate Model Compound for Branched Alkene Partitioning Studies

With a measured Henry's law constant (Hscp) of 1.0–1.5 × 10⁻⁵ mol/(m³ Pa) and a predicted LogP of 4.52, 4-methyleneheptane serves as a representative branched C8 alkene for calibrating air–water partitioning models and assessing the environmental transport behavior of branched olefins in refinery wastewater or fuel spill scenarios . Its BIOWIN-predicted biodegradability (Biowin2 = 0.8046, indicating ready biodegradability) further supports its use as a template compound for studying structure-biodegradability relationships in the branched alkene subclass .

Purity Verification and Incoming Quality Control of Specialty C8 Olefin Intermediates

The quantifiable differences in density (0.7198 vs. 0.715 g/cm³ for 1-octene) and refractive index (1.4111 vs. 1.408 for 1-octene) provide procurement and quality control laboratories with rapid, non-destructive identity confirmation tests . These simple measurements can distinguish 4-methyleneheptane from 1-octene contamination or mislabeling at receiving, reducing reliance on more time-consuming GC-MS confirmation for every lot. The documented Kovats retention index further enables GC-based purity assessment with unequivocal peak assignment .

Application
Selection Property
Validation Focus
GC-MS Reference Standard for Octene Isomer Identification
Authenticated retention index and mass spectrum
Kovats RI and spectral library confirmation
Isomer-Specific Mechanistic Study (Hydrogenation, Oxidation, Combustion)
Distinct α-carbon branching (steric and physicochemical)
GC-MS verification of reactant purity and product identification
Environmental Fate Model Compound for Branched Alkenes
Reported Henry's law constant and biodegradability prediction
Air-water partitioning and biodegradation screening model calibration
Purity Verification and Incoming QC of C8 Olefin Intermediates
Measurable density and refractive index differences from linear 1-alkenes
Densitometric or refractometric identity check at receiving
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